N-ethyl-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with ethyl and methyl groups under controlled conditions. One common method is the alkylation of pyrrolidine with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N-ethyl-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidine-2-carboxamide: Similar structure but lacks the ethyl group.
1-ethyl-N-methylpyrrolidine-2-carboxamide: Similar structure with a different substitution pattern
Uniqueness
N-ethyl-N-methylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrrolidine ring can enhance its interactions with molecular targets and improve its solubility and stability .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-ethyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
YZVUUIYIBPCBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.